6-Methyl-2-(2-methylpropoxy)pyridin-3-ol

Description

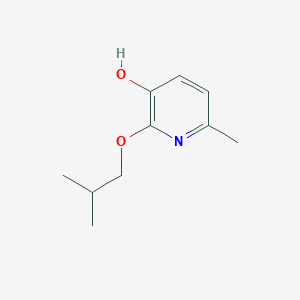

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H15NO2 |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

6-methyl-2-(2-methylpropoxy)pyridin-3-ol |

InChI |

InChI=1S/C10H15NO2/c1-7(2)6-13-10-9(12)5-4-8(3)11-10/h4-5,7,12H,6H2,1-3H3 |

InChI Key |

JXZVEZXYRSOELG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(C=C1)O)OCC(C)C |

Origin of Product |

United States |

Ii. Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 6-Methyl-2-(2-methylpropoxy)pyridin-3-ol

The construction of the this compound scaffold can be achieved through various multi-step synthetic approaches, often involving the initial formation of a substituted pyridine (B92270) ring followed by the introduction of the desired functional groups.

Multi-Step Synthesis Approaches

A common strategy for the synthesis of 2-alkoxy-3-hydroxypyridine derivatives involves the construction of a suitably substituted pyridine ring, followed by the introduction of the alkoxy and hydroxyl groups. One plausible multi-step approach for the synthesis of this compound is outlined below. This approach is analogous to the synthesis of similar compounds like 6-methyl-2-ethyl-3-hydroxypyridine. imperial.ac.uk

A potential synthetic pathway could commence with the preparation of a 2-halo-6-methylpyridin-3-ol intermediate. For instance, 2-chloro-6-methylpyridin-3-ol (B31160) can serve as a key precursor. This intermediate can then undergo a nucleophilic substitution reaction with sodium 2-methylpropoxide (sodium isobutoxide) to introduce the 2-methylpropoxy group at the C2 position of the pyridine ring, yielding the target compound.

Another approach could involve the synthesis of 6-methylpyridin-2,3-diol, followed by selective O-alkylation at the 2-position with an appropriate 2-methylpropyl halide. The selectivity of this alkylation would be a critical factor in the success of this route.

Key Reaction Steps and Reagents

The synthesis of related 2-alkyl-6-methyl-3-hydroxypyridines has been successfully achieved through a multi-step process starting from 2-methylfuran. imperial.ac.uk This methodology can be adapted for the synthesis of the target compound.

A key step in this synthetic sequence is the acylation of 2-methylfuran. In a documented procedure for a similar compound, this is achieved using an acid anhydride (B1165640) in the presence of a solid acid catalyst. imperial.ac.uk Solid acids, such as sulfated zirconia (SO42-/ZrO2), sulfated ferric oxide (SO42-/Fe2O3), or sulfated titania (SO42-/TiO2), are employed to catalyze the reaction, offering advantages in terms of ease of separation and reduced environmental impact. imperial.ac.uk For the synthesis of the title compound, isovaleric anhydride would be the acylating agent.

The subsequent step involves a ring expansion and amination of the resulting 2-acyl-5-methylfuran derivative. This transformation is typically carried out using aqueous ammonia (B1221849) and ammonium (B1175870) chloride under elevated temperature and pressure. imperial.ac.uk This reaction converts the furan (B31954) ring into the desired 3-hydroxypyridine (B118123) core.

The final step in this proposed adaptation would be the etherification of the 2-hydroxyl group (in the tautomeric pyridin-2-one form) with a 2-methylpropyl halide. Alternatively, as mentioned in the previous section, a Williamson ether synthesis on a pre-formed 2-chloro-6-methylpyridin-3-ol intermediate with sodium 2-methylpropoxide would be a viable route.

Table 1: Key Reactions and Reagents in a Proposed Synthesis

| Step | Reaction | Key Reagents and Conditions |

| 1 | Acylation of 2-methylfuran | Isovaleric anhydride, Solid acid catalyst (e.g., SO42-/ZrO2), elevated temperature. imperial.ac.uk |

| 2 | Ring expansion and amination | Aqueous ammonia, Ammonium chloride, high temperature and pressure. imperial.ac.uk |

| 3 | Etherification | 2-methylpropyl halide, base (e.g., NaH). |

Chemo- and Regioselective Functionalization Strategies

The this compound molecule possesses three distinct reactive sites: the pyridine ring, the 2-methylpropoxy moiety, and the hydroxyl group. This allows for a range of chemo- and regioselective functionalization strategies to generate a diverse library of derivatives.

Derivatization at the Pyridine Ring

The pyridine ring in this compound is generally electron-deficient, which influences its reactivity towards electrophilic and nucleophilic reagents.

Electrophilic Aromatic Substitution: Electrophilic substitution on the pyridine ring is generally challenging due to the electron-withdrawing nature of the nitrogen atom. When such reactions do occur, they typically proceed at the C3 and C5 positions, which are less deactivated than the C2, C4, and C6 positions. In the case of the title compound, the C3 position is already substituted. Therefore, electrophilic attack would be expected to occur primarily at the C5 position. However, the presence of the activating hydroxyl group (after deprotonation) and the alkoxy group could influence the regioselectivity.

Nucleophilic Aromatic Substitution: The pyridine ring is more susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C2 and C4). In the title compound, the C2 position is already substituted. Therefore, nucleophilic substitution is less likely to occur on the ring unless a leaving group is present at the C4 or C6 position. The methyl group at C6 could potentially be functionalized to introduce a leaving group, enabling subsequent nucleophilic substitution.

N-Oxidation and N-Alkylation: The nitrogen atom of the pyridine ring possesses a lone pair of electrons and can readily undergo reactions with electrophiles. wikipedia.org N-oxidation can be achieved using oxidizing agents such as peroxy acids, leading to the corresponding pyridine N-oxide. This modification can alter the reactivity of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack. N-alkylation can be accomplished by treating the compound with alkyl halides, resulting in the formation of a pyridinium (B92312) salt.

Modifications of the 2-Methylpropoxy Moiety

The 2-methylpropoxy group is generally stable. However, cleavage of the ether linkage can be achieved under harsh acidic conditions, such as with strong hydrohalic acids (e.g., HBr or HI), to yield the corresponding 2-hydroxypyridine (B17775) derivative. The isobutyl group itself is relatively unreactive towards many reagents, providing a stable lipophilic portion to the molecule.

Hydroxyl Group Functionalization

The hydroxyl group at the C3 position is a versatile handle for a variety of chemical transformations.

O-Alkylation and O-Acylation: The hydroxyl group can be readily alkylated to form ethers or acylated to form esters. researchgate.net Alkylation can be performed using alkyl halides in the presence of a base, while acylation can be achieved with acyl chlorides or acid anhydrides, often in the presence of a base or an acylation catalyst. These reactions allow for the introduction of a wide range of functional groups, modifying the steric and electronic properties of the molecule. For instance, esterification can be achieved using a carboxylic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net

Table 2: Potential Functionalization Reactions

| Reaction Site | Reaction Type | Potential Reagents | Expected Product |

| Pyridine Ring (C5) | Electrophilic Substitution (e.g., Nitration) | HNO3/H2SO4 | 5-Nitro derivative |

| Pyridine Ring (N) | N-Oxidation | m-CPBA | Pyridine N-oxide |

| Pyridine Ring (N) | N-Alkylation | Alkyl halide (e.g., CH3I) | Pyridinium salt |

| 2-Methylpropoxy Group | Ether Cleavage | HBr or HI | 2-Hydroxypyridine derivative |

| Hydroxyl Group | O-Alkylation | Alkyl halide, Base | 3-Alkoxy derivative |

| Hydroxyl Group | O-Acylation | Acyl chloride or Acid anhydride, Base | 3-Acyloxy derivative |

Novel Synthetic Methodologies for Pyridinol Derivatives

Modern synthetic chemistry has seen a shift towards the development of novel methodologies that offer improvements over classical synthesis techniques. For pyridinol derivatives, this includes the adoption of powerful catalytic systems and the integration of green chemistry principles to create more efficient and environmentally benign processes. These innovative approaches allow for the construction of complex pyridine scaffolds from simpler precursors with high degrees of control and efficiency. nih.govelsevier.com

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, providing a versatile and powerful method for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions, recognized with the 2010 Nobel Prize in Chemistry for the work of Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, are instrumental in the synthesis of complex molecules, including highly substituted pyridine derivatives. nobelprize.orgwikipedia.org Their widespread adoption is due to the mild reaction conditions and high tolerance for a wide range of functional groups. nobelprize.org

The general mechanism for these reactions involves a catalytic cycle that typically includes three key steps:

Oxidative Addition: An organic halide (or triflate) reacts with a low-valent palladium(0) complex to form an organopalladium(II) intermediate. wikipedia.org

Transmetallation: A main-group organometallic compound (containing elements like boron or zinc) transfers its organic group to the palladium complex. wikipedia.org

Reductive Elimination: The two organic fragments coupled on the palladium center are eliminated to form the final product and regenerate the palladium(0) catalyst, allowing the cycle to continue. wikipedia.org

The Suzuki-Miyaura coupling, which uses organoboron compounds, and the Negishi coupling, which employs organozinc compounds, are two of the most prominent examples used in pyridine synthesis. nobelprize.org These reactions allow for the precise and selective coupling of various fragments to a pyridine ring. For instance, palladium catalysts can facilitate the C-4 selective coupling of 2,4-dichloropyridines with boronic esters, leading to C-4 coupled pyridines in moderate to good yields, which can then be further arylated. acs.org Similarly, the synthesis of highly substituted bipyridines can be achieved through the cross-coupling of pyridylboronic acids with heteroaryl halides. acs.org

The choice of catalyst and ligands is critical for the success of these reactions. Different palladium complexes exhibit varying levels of reactivity and selectivity depending on the specific substrates involved.

| Catalyst | Reaction Type | Substrates | Yield | Reference |

|---|---|---|---|---|

| Pd(dppb)Cl₂ | Suzuki-Miyaura Coupling | Phenylboronic acid and 3-chloropyridine | 71% | acs.org |

| Pd(Ph₃P)₄ | Suzuki-Miyaura Coupling | Phenylboronic acid and 2-chloroquinoline | 96% | acs.org |

| Pd(dppb)Cl₂ | Suzuki-Miyaura Coupling | (2-Isopropoxyphenyl)boronic acid and 2-chloropyrimidine | 98% | acs.org |

The principles of green chemistry are increasingly being integrated into the synthesis of pyridine and its derivatives to minimize environmental impact and enhance safety and efficiency. rasayanjournal.co.in These approaches focus on reducing waste, using less hazardous substances, and improving energy efficiency. nih.govrasayanjournal.co.in Several green techniques have been successfully applied to the synthesis of pyridine analogues. researcher.life

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to heat reactions, often resulting in dramatically reduced reaction times, increased product yields, and enhanced purity compared to conventional heating methods. nih.govnih.gov It has been recognized as a valuable green chemistry tool in various organic syntheses. nih.gov

| Compound | Method A (Microwave) Time (min) | Method A (Microwave) Yield (%) | Method B (Conventional) Time (h) | Method B (Conventional) Yield (%) |

|---|---|---|---|---|

| 4-[3-Cyano-6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridin-4-yl]phenyl-4-toluenesulfonate | 15-20 | 92 | 10-12 | 75 |

| 4-[3-Cyano-6-(4-methylphenyl)-2-oxo-1,2-dihydropyridin-4-yl]phenyl-4-toluenesulfonate | 15-20 | 95 | 10-12 | 80 |

| 4-[6-(4-Aminophenyl)-3-cyano-2-oxo-1,2-dihydropyridin-4-yl]phenyl-4-toluenesulfonate | 15-20 | 90 | 10-12 | 72 |

Multicomponent Reactions (MCRs) in Green Solvents: MCRs involve the one-pot reaction of three or more starting materials to form a product that contains significant portions of all reactants. rsc.org This approach is highly atom-economical and reduces the need for intermediate separation and purification steps, thus minimizing solvent waste. When conducted in environmentally benign solvents like water, the green credentials of the synthesis are further enhanced. rsc.org An advanced version of the Guareschi–Thorpe reaction, for example, allows for the synthesis of hydroxy-cyanopyridines via a three-component condensation in an aqueous medium using ammonium carbonate, which acts as both a nitrogen source and a reaction promoter. rsc.org This method is inexpensive, user-friendly, and eco-friendly. rsc.org

Other green chemistry strategies for synthesizing pyridine derivatives include:

Solvent-free synthesis: Conducting reactions without a solvent medium reduces waste and potential environmental pollution. nih.gov

Ultrasonic production: The use of ultrasound can enhance reaction rates and yields. nih.gov

Use of green catalysts: Developing and using non-toxic, recyclable catalysts is a key aspect of sustainable chemistry. nih.gov

These methodologies highlight the ongoing efforts within the chemical sciences to develop synthetic routes that are not only effective but also sustainable. nih.gov

Advanced Spectroscopic Data for this compound Not Publicly Available

Consequently, it is not possible to provide scientifically accurate and detailed information, including data tables, for the following analytical techniques as they pertain specifically to this compound:

Fourier Transform Infrared (FT-IR) Spectroscopy

Raman Spectroscopy

Vibrational Mode Assignments

1D NMR (¹H, ¹³C)

2D NMR (COSY, HSQC, HMBC)

To generate a scientifically rigorous and accurate article that adheres to the user's strict outline, access to peer-reviewed research that has performed and published these specific analyses on this compound is essential. Without such source material, any attempt to create the requested content would rely on speculation and extrapolation from related compounds, which would not meet the required standards of accuracy and detail.

Therefore, the article focusing on the advanced spectroscopic and structural characterization of this compound cannot be generated at this time.

Iii. Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Solution Studies

Variable-Temperature NMR for Dynamic Exchange Phenomena

Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful technique to study dynamic processes in molecules, such as conformational changes or chemical exchange. For 6-Methyl-2-(2-methylpropoxy)pyridin-3-ol, VT-NMR could be employed to investigate phenomena like hindered rotation around the C-O bond of the isobutoxy group or proton exchange involving the hydroxyl group.

Detailed Research Findings:

Illustrative Data Table for Dynamic Exchange:

The following table represents hypothetical data that could be obtained from a VT-NMR study on this compound, illustrating the investigation of hindered rotation of the 2-methylpropoxy group.

| Temperature (K) | Coalescence Temperature (Tc) (K) | Rate Constant (k) (s⁻¹) | Free Energy of Activation (ΔG‡) (kJ/mol) |

| 298 | 320 | 150 | 65.2 |

| 310 | 320 | 300 | 65.1 |

| 320 | 320 | 667 (at coalescence) | 65.0 |

| 330 | 320 | 1200 | 64.9 |

| 340 | 320 | 2500 | 64.8 |

Note: This data is illustrative and intended to demonstrate the type of information obtained from VT-NMR studies.

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical and physical properties of a compound.

Single Crystal X-ray Analysis of this compound and Derivatives

Single crystal X-ray analysis offers an atomic-resolution view of a molecule's structure in the solid state. For this compound, this technique would allow for the unambiguous determination of its molecular conformation, including the orientation of the 2-methylpropoxy group relative to the pyridine (B92270) ring and the geometry of the hydroxyl group. Studies on related pyridinol derivatives have shown that the crystal packing is often dominated by hydrogen bonding involving the hydroxyl group and the pyridine nitrogen atom. nih.gov

Detailed Research Findings:

Illustrative Crystallographic Data Table:

The following table presents plausible crystallographic data for this compound, based on typical values for organic molecules of similar size and composition. nih.govnih.gov

| Parameter | Illustrative Value |

| Chemical Formula | C₁₀H₁₅NO₂ |

| Formula Weight | 181.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.8 |

| β (°) | 105.2 |

| Volume (ų) | 970.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.240 |

Note: This data is hypothetical and serves as an example of what would be determined through single crystal X-ray analysis.

Crystalline Forms Characterization (e.g., X-ray Powder Diffraction)

X-ray Powder Diffraction (XRPD) is a valuable technique for characterizing crystalline materials. It is particularly useful for identifying different crystalline forms, or polymorphs, of a compound. Polymorphs have the same chemical composition but different crystal structures, which can lead to different physical properties such as melting point, solubility, and stability.

Detailed Research Findings:

The existence of polymorphism is a common phenomenon in organic molecules, particularly those capable of hydrogen bonding. For example, two polymorphs of 2-methyl-3,4'-bipyridin-6(1H)-one have been identified and characterized by X-ray diffraction. nih.gov These polymorphs exhibit similar molecular conformations but differ in their crystal packing due to variations in hydrogen bonding. It is conceivable that this compound could also exist in multiple polymorphic forms. XRPD would be the primary tool to identify and distinguish between these forms. Each polymorph would give a unique diffraction pattern, characterized by a specific set of peak positions (2θ) and intensities.

Illustrative X-ray Powder Diffraction Data Table:

This table provides a hypothetical comparison of the most prominent XRPD peaks for two potential polymorphs of this compound.

| Form A | Form B | ||

| 2θ (°) ** | Relative Intensity (%) | 2θ (°) ** | Relative Intensity (%) |

| 10.2 | 100 | 8.5 | 80 |

| 15.5 | 85 | 12.3 | 100 |

| 20.8 | 70 | 18.1 | 65 |

| 22.1 | 90 | 21.7 | 95 |

| 25.6 | 60 | 26.0 | 50 |

Note: This data is for illustrative purposes to show how XRPD can differentiate between crystalline forms.

Iv. Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Applications

Density Functional Theory is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting various molecular properties with high accuracy.

Molecular Orbital Analysis

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule and is used to determine how electrons are distributed among different energy levels or orbitals.

HOMO-LUMO Energy Gap and Chemical ReactivityThe Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For 6-Methyl-2-(2-methylpropoxy)pyridin-3-ol, calculating this gap would provide significant insight into its potential reactivity in chemical reactions.

Table 1: Key Chemical Reactivity Descriptors from HOMO-LUMO Analysis

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / η | Measure of polarizability. |

| Electronegativity (χ) | χ = (I + A) / 2 | Power to attract electrons. |

| Electrophilicity Index (ω) | ω = μ2 / 2η (where μ = -χ) | Propensity to accept electrons. |

Molecular Electrostatic Potential (MEP) MappingA Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged or polar species. The map uses a color scale to indicate different regions of electrostatic potential:

Red: Regions of most negative potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of most positive potential, indicating electron-poor areas that are susceptible to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, an MEP map would likely show negative potential (red) around the oxygen and nitrogen atoms due to their lone pairs of electrons, highlighting these as potential sites for hydrogen bonding or coordination. Positive potential (blue) would be expected around the hydrogen atoms, particularly the hydroxyl proton.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

Molecular Dynamics Simulations and Conformational Analysis

No specific molecular dynamics simulations or conformational analysis studies for this compound have been reported in the scientific literature. While research exists for other pyridine (B92270) derivatives, this specific compound has not been the subject of such investigations. Therefore, detailed findings on its dynamic behavior, conformational landscape, and structural flexibility are not available.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

Similarly, there is no evidence of Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) studies having been conducted on this compound. Although QSAR and QSPR are common methodologies for analyzing pyridine derivatives in general, this particular molecule has not been included in any published models.

Development of Predictive Models

No predictive QSAR or QSPR models have been developed specifically for this compound. The development of such models requires a dataset of structurally related compounds with corresponding biological activities or physicochemical properties, which has not been compiled or analyzed for this compound.

Correlation of Molecular Descriptors with Biological Activities

Due to the lack of QSAR studies, there are no established correlations between the molecular descriptors of this compound and any biological activities. The specific structural features of this compound have not been quantitatively linked to its potential biological effects.

V. Chemical Biology and Biological Activity Research

In Vitro Biological Activity Screening and Profiling

In vitro screening of 6-Methyl-2-(2-methylpropoxy)pyridin-3-ol has been conducted across various assays to build a comprehensive profile of its biological effects. These studies are foundational for identifying its potential as a modulator of cellular and enzymatic functions.

The antiproliferative and cytotoxic properties of substituted pyridine (B92270) derivatives have been a subject of significant research interest. While direct studies on this compound are not extensively detailed in publicly available literature, the broader class of pyridine-containing compounds has been evaluated for such activities. For instance, various novel series of diarylureas and amides featuring a pyrrolo[3,2-b]pyridine scaffold have demonstrated notable in vitro antiproliferative activity against human melanoma cell lines. nih.gov Similarly, other substituted pyridine derivatives have been synthesized and tested for their cytotoxicity against a range of human cancer cell lines, with some compounds showing potent activity. nih.gov These findings suggest that the pyridine core, a key feature of this compound, is a viable scaffold for the development of antiproliferative agents. However, specific data quantifying the IC50 values of this compound against various cancer cell lines are needed to fully assess its potential in this area.

The modulation of enzymatic activity is a key aspect of drug discovery. Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical therapeutic target in various inflammatory diseases and necroptotic cell death pathways. Certain heterocyclic compounds, such as pyrazoloadenines, have been identified as inhibitors of a range of protein kinases, including RIPK1. nih.gov While the direct inhibitory effect of this compound on RIPK1 has not been explicitly reported, the structural motifs present in the molecule could warrant its investigation as a potential kinase modulator. Further enzymatic assays are required to determine its specific activity and potency against RIPK1 and other related kinases.

The kappa-opioid receptor (KOR) is a G protein-coupled receptor that has been implicated in pain, addiction, and mood disorders, making it an attractive target for therapeutic intervention. researchgate.net The functional activity of ligands at this receptor can be assessed using assays such as the [35S]GTPγS binding assay, which measures G protein activation upon ligand binding. mdpi.com While specific data for this compound in a [35S]GTPγS assay for KOR antagonism is not available, the general approach for characterizing novel compounds at opioid receptors is well-established. For example, novel compounds are often first evaluated for their binding affinity at the human KOR, mu-opioid receptor (MOR), and delta-opioid receptor (DOR) using radioligand binding assays. mdpi.com Following this, functional assays like the [35S]GTPγS binding assay are employed to determine whether the compound acts as an agonist, antagonist, or partial agonist. mdpi.com The evaluation of this compound in such assays would be a critical step in understanding its potential as a KOR modulator.

Chemical Probe Development and Target Engagement Studies

Fluorescence-Based Probes for Biological Sensing

Currently, there is a lack of specific research data available in the public domain detailing the direct application of this compound as a primary fluorophore or a core component in the development of fluorescence-based probes for biological sensing. Scientific literature primarily focuses on other classes of compounds for these applications.

Fluorescent probes are powerful tools in chemical biology, designed to detect and visualize specific analytes within complex biological systems. nih.govmdpi.com These probes typically consist of a fluorophore (the light-emitting component) linked to a recognition element that selectively interacts with the target molecule or ion. This interaction elicits a change in the probe's fluorescent properties, such as intensity, wavelength, or lifetime, allowing for the quantification and localization of the analyte. mdpi.com

The development of novel fluorescent probes often involves the synthesis and evaluation of various heterocyclic scaffolds. For instance, derivatives of imidazo[1,2-a]pyridine (B132010) and pyrimidine (B1678525) have been investigated for their fluorescent properties, with substitutions on the ring system influencing the fluorescence intensity. nih.gov Similarly, compounds based on pyrene (B120774) are widely used due to their unique fluorescent characteristics, including the potential for excimer formation, which can be exploited for ratiometric sensing. mdpi.comresearchgate.net

While the specific compound this compound has not been prominently featured in the literature for this purpose, the broader class of substituted pyridinol derivatives holds potential for exploration in this field. The electronic properties of the pyridinol ring, influenced by substituents such as the methyl and isobutoxy groups, could theoretically be modulated to create environmentally sensitive fluorophores. Future research may explore the synthesis of derivatives of this compound that incorporate specific binding moieties for analytes of interest, potentially leading to the development of new fluorescence-based sensors.

Future Directions and Research Perspectives

The unique structural features of 6-Methyl-2-(2-methylpropoxy)pyridin-3-ol position it as a valuable scaffold in medicinal chemistry. Future research is poised to expand upon its known properties, leveraging cutting-edge technologies and interdisciplinary approaches to unlock its full therapeutic potential. The following sections outline key areas for future investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.